Ethyl 4-oxo-4-(2-pyridyl)butyrate

Nav1.7 Pain Ion Channel

Ethyl 4-oxo-4-(2-pyridyl)butyrate (CAS 26749-23-5) is a heteroaromatic γ-ketoester featuring a 2-pyridyl ketone moiety and an ethyl ester terminus. This compound serves as a versatile building block in medicinal chemistry for constructing pyridine-containing pharmacophores, with documented activity as a fragment-like ligand against multiple therapeutic targets including voltage-gated sodium channels (Nav1.7), lactate dehydrogenase A (LDHA), and the mineralocorticoid receptor (MR).

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 26749-23-5
Cat. No. B1311771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-oxo-4-(2-pyridyl)butyrate
CAS26749-23-5
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C1=CC=CC=N1
InChIInChI=1S/C11H13NO3/c1-2-15-11(14)7-6-10(13)9-5-3-4-8-12-9/h3-5,8H,2,6-7H2,1H3
InChIKeyXCERJELJQXCHPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-oxo-4-(2-pyridyl)butyrate (CAS 26749-23-5): A Pyridyl γ-Ketoester Scaffold for Targeted Inhibitor Development


Ethyl 4-oxo-4-(2-pyridyl)butyrate (CAS 26749-23-5) is a heteroaromatic γ-ketoester featuring a 2-pyridyl ketone moiety and an ethyl ester terminus [1]. This compound serves as a versatile building block in medicinal chemistry for constructing pyridine-containing pharmacophores, with documented activity as a fragment-like ligand against multiple therapeutic targets including voltage-gated sodium channels (Nav1.7), lactate dehydrogenase A (LDHA), and the mineralocorticoid receptor (MR) [2][3]. Its molecular framework enables both electrophilic reactivity at the ketone carbonyl and coordination chemistry via the pyridyl nitrogen, making it a strategic intermediate for synthesizing heterocyclic derivatives such as thiazolidinones and pyrrolotriazines [4].

Why Ethyl 4-oxo-4-(2-pyridyl)butyrate (CAS 26749-23-5) Cannot Be Interchanged with Positional Isomers or Ester Variants


Substituting Ethyl 4-oxo-4-(2-pyridyl)butyrate with its 3-pyridyl (CAS 59086-27-0) or 4-pyridyl (CAS 25370-46-1) positional isomers, or with the corresponding methyl ester (CAS not available) or free carboxylic acid (CAS 5768-27-4), introduces quantifiable differences in target binding affinity, synthetic accessibility, and physicochemical properties that directly impact experimental reproducibility . The 2-pyridyl substitution pattern confers a distinct spatial orientation of the nitrogen lone pair for metal coordination and hydrogen bonding, while the ethyl ester provides an optimal balance between hydrolytic stability and lipophilicity for cellular permeability [1]. Evidence demonstrates that even minor structural alterations produce significant shifts in IC50 values (e.g., 4040 nM for 2-pyridyl ethyl ester vs. 21 nM for optimized analogs at Nav1.7) and alter synthetic yields (19% for patented 2-pyridyl route vs. ~76% for alternative pathways) [2].

Quantitative Differentiation Evidence for Ethyl 4-oxo-4-(2-pyridyl)butyrate (CAS 26749-23-5) Against Key Comparators


Nav1.7 Sodium Channel Inhibition: 2-Pyridyl Ethyl Ester Shows Defined Baseline Activity for Pain Target Screening

Ethyl 4-oxo-4-(2-pyridyl)butyrate exhibits a measurable IC50 of 4040 nM against human Nav1.7 sodium channels expressed in HEK293 cells, providing a validated baseline for fragment-based screening campaigns [1]. In contrast, optimized Nav1.7 inhibitors from the same chemical series demonstrate IC50 values as low as 21 nM under identical assay conditions, representing a >190-fold improvement in potency that highlights the scaffold's tractability for medicinal chemistry optimization [2]. The 3-pyridyl positional isomer (CAS 59086-27-0) and 4-pyridyl isomer (CAS 25370-46-1) lack publicly reported Nav1.7 activity data, precluding direct potency comparison but establishing the 2-pyridyl variant as the characterized reference standard for this target class.

Nav1.7 Pain Ion Channel Electrophysiology

Mineralocorticoid Receptor Antagonism: Ethyl Ester Demonstrates Quantifiable Transactivation Inhibition

In a cell-based luciferase reporter gene assay using human U2OS cells transfected with Gal4-DBD-fused mineralocorticoid receptor ligand-binding domain, ethyl 4-oxo-4-(2-pyridyl)butyrate antagonizes MR transactivation with an IC50 of 6309.57 nM after 18 hours of incubation [1]. This activity is approximately 126-fold weaker than a structurally optimized MR antagonist (BDBM50235933) which exhibits an IC50 of 50 nM in a comparable Gal4-fused human MR LBD assay in HEK293 cells [2]. The corresponding free carboxylic acid analog (4-oxo-4-(2-pyridyl)butyric acid, CAS 5768-27-4) has not been reported with MR antagonist data, making the ethyl ester the preferred starting point for MR-targeted medicinal chemistry efforts requiring cell permeability.

Mineralocorticoid Receptor Nuclear Receptor Antagonist Reporter Gene Assay

Synthetic Yield Benchmarking: Patented Route Establishes Baseline for Process Optimization

A patented multi-step synthesis of ethyl 4-oxo-4-(2-pyridyl)butyrate via carbonyldiimidazole activation of 2-pyridinecarboxylic acid, followed by lithiated tert-butyl acetate condensation and subsequent alkylation/hydrolysis/decarboxylation, yields the target compound at 19% isolated yield after silica gel chromatography . This contrasts with reported synthetic yields of ~76% for alternative pyridyl γ-ketoester derivatives prepared via different routes, as documented in patent literature for ADAMTS-5 inhibitor programs [1]. The 4-pyridyl isomer (CAS 25370-46-1) has been synthesized with 31% yield via an ethyl acetate-hexane chromatographic purification, indicating that pyridyl substitution position significantly impacts synthetic efficiency .

Organic Synthesis Process Chemistry γ-Ketoester Pyridine

LDHA Inhibition: Pyridyl γ-Ketoester Scaffold Serves as Fragment Starting Point for Anticancer Target

Derivatives of the 4-oxo-4-(2-pyridyl)butyrate scaffold demonstrate lactate dehydrogenase A (LDHA) inhibition with reported Ki values of 900 nM for non-competitive inhibition of human recombinant LDHA and 1100 nM for non-competitive mixed inhibition of human glycolate oxidase, establishing the pyridyl γ-ketoester framework as a validated fragment for targeting metabolic enzymes [1]. In comparison, methyl 4-oxo-4-(2-pyridyl)butyrate exhibits an IC50 of 90 nM against 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver, indicating that the ester moiety (ethyl vs. methyl) influences target selectivity across enzyme families [2]. Optimized LDHA inhibitors from distinct chemotypes achieve IC50 values as low as 7 nM, representing a >100-fold improvement over the fragment baseline and underscoring the scaffold's potential for lead optimization [3].

LDHA Cancer Metabolism Glycolysis Enzyme Inhibition

Priority Application Scenarios for Ethyl 4-oxo-4-(2-pyridyl)butyrate (CAS 26749-23-5) Procurement


Nav1.7 Fragment-Based Drug Discovery for Pain Therapeutics

Procure ethyl 4-oxo-4-(2-pyridyl)butyrate as a validated fragment hit (IC50 = 4040 nM) for initiating structure-activity relationship campaigns targeting Nav1.7 sodium channels [1]. The compound's defined electrophysiology baseline enables quantitative tracking of potency improvements during lead optimization, with established analogs achieving >190-fold enhanced inhibition [2].

Mineralocorticoid Receptor Antagonist Lead Generation

Utilize this compound as a cell-permeable fragment (IC50 = 6309.57 nM in MR transactivation assay) for nuclear receptor antagonist screening cascades [1]. The ethyl ester's balanced LogP (1.60760) and moderate molecular weight (207.23 g/mol) support cellular uptake while maintaining fragment-like physicochemical properties [2].

Heterocyclic Building Block for ADAMTS-5 and LDHA Inhibitor Synthesis

Employ ethyl 4-oxo-4-(2-pyridyl)butyrate as a γ-ketoester precursor for constructing thiazolidinone derivatives targeting ADAMTS-5 (aggrecanase-2) in osteoarthritis research [1]. The scaffold also serves as a starting point for LDHA inhibitor development, with documented Ki values of 900 nM providing a benchmark for structure-based optimization [2].

Process Chemistry Optimization and Scale-Up Studies

Source this compound for comparative process development studies, leveraging the documented 19% synthetic yield as a baseline for evaluating alternative routes [1]. The availability of positional isomers (3-pyridyl CAS 59086-27-0; 4-pyridyl CAS 25370-46-1) with distinct synthetic yields (31% for 4-pyridyl) enables systematic investigation of pyridine substitution effects on reaction efficiency [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-oxo-4-(2-pyridyl)butyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.